1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine
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Overview
Description
1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine is a nitrogen-containing heterocyclic compound. It is characterized by a cyclobutane ring attached to an ethyl chain, which is further connected to an isopropyl(methyl)amino group. This compound is typically a colorless to pale yellow liquid with an amine-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine can be achieved through several methods:
Alkylation of Amines: One common method involves the alkylation of cyclobutanamine with 2-bromoethyl isopropyl(methyl)amine under basic conditions.
Reductive Amination: Another method involves the reductive amination of cyclobutanone with isopropyl(methyl)amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in a continuous flow reactor to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine undergoes several types of chemical reactions:
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Corresponding substituted amines.
Scientific Research Applications
1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Cyclobutanamine: Similar in structure but lacks the isopropyl(methyl)amino group.
Isopropylamine: Contains the isopropylamino group but lacks the cyclobutane ring.
Uniqueness: 1-(2-(Isopropyl(methyl)amino)ethyl)cyclobutan-1-amine is unique due to the presence of both the cyclobutane ring and the isopropyl(methyl)amino group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-[2-[methyl(propan-2-yl)amino]ethyl]cyclobutan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)8-7-10(11)5-4-6-10/h9H,4-8,11H2,1-3H3 |
InChI Key |
IXAYRKRJQKRTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1(CCC1)N |
Origin of Product |
United States |
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